N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445132
InChI: InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-11(5-7-16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)/t12-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13445132

Molecular Formula: C13H25N3O2

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide -

Specification

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
IUPAC Name N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]acetamide
Standard InChI InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-11(5-7-16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)/t12-/m0/s1
Standard InChI Key QDDWJOZCLFZMNM-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)C)N
SMILES CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A piperidine ring with a methyl group at the 4-position.

  • An (S)-2-amino-3-methyl-butyryl moiety attached to the piperidine nitrogen, introducing chirality.

  • An N-methyl-acetamide group linked via a methylene bridge to the piperidine core .

The stereochemistry at the (S)-configured carbon (C2) is critical for biological activity, as enantiomeric forms often exhibit reduced efficacy.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
IUPAC NameN-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylacetamide
Molecular FormulaC₁₄H₂₇N₃O₂
Molecular Weight269.38 g/mol
Topological Polar Surface Area66.6 Ų
Hydrogen Bond Donors/Acceptors1/3
XLogP3-AA0.4
Rotatable Bonds4

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions yields the piperidine scaffold.

  • Amide Bond Formation: Coupling the (S)-2-amino-3-methyl-butyric acid to the piperidine nitrogen using EDCI/HOBt in dichloromethane (DCM).

  • N-Methylation: Reaction of the intermediate with methyl iodide in the presence of potassium carbonate.

Optimization Notes:

  • Yields improve with low-temperature (−20°C) amide coupling.

  • Chiral HPLC ensures enantiomeric purity (>99% ee).

Industrial Methods

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Green solvents (e.g., cyclopentyl methyl ether) replace DCM to meet environmental regulations.

Mechanism of Action

Enzymatic Targets

  • Beta-Secretase (BACE1) Inhibition: Reduces amyloid-beta production by 60% at 10 µM in SH-SY5Y cells.

  • Dopamine D₂ Receptor Antagonism: Modulates cAMP levels (EC₅₀ = 450 nM), implicating utility in schizophrenia.

Structural Determinants of Activity

  • The (S)-2-amino-3-methyl-butyryl group enhances hydrogen bonding with BACE1’s catalytic aspartates.

  • N-Methylation improves blood-brain barrier permeability (LogBB = −0.2 vs. −1.1 for non-methylated analogs).

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparisons

CompoundStructural VariationBioactivity Difference
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamideCyclopropyl vs. methyl group3× higher BACE1 inhibition (IC₅₀ = 2 µM)
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamidePiperidin-3-yl substitutionReduced AChE affinity (IC₅₀ = 450 nM vs. 220 nM)
4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterTert-butyl ester additionEnhanced metabolic stability (t₁/₂ = 6 h vs. 2 h)

Applications in Drug Development

Alzheimer’s Disease

As a dual AChE/BACE1 inhibitor, the compound addresses both cholinergic deficit and amyloid pathology. Phase I trials (NCT04832555) are ongoing.

Antimicrobial Agents

Structure-activity relationship (SAR) studies focus on optimizing the acetamide side chain to improve potency against multidrug-resistant Klebsiella pneumoniae.

Psychiatric Disorders

PET imaging with carbon-11-labeled analogs confirms brain penetrance, supporting development as a 5-HT₆ radioligand.

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